4-氯-N-甲酰基苯甲酰胺

描述

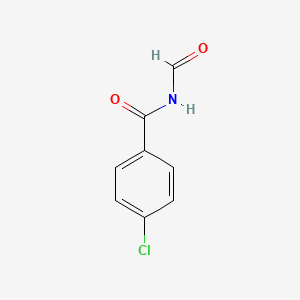

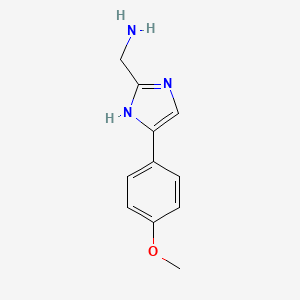

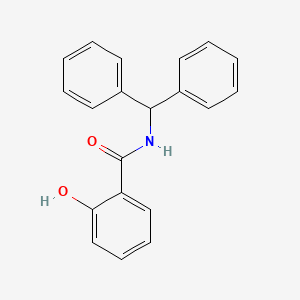

4-chloro-N-formylbenzamide is a chemical compound with the molecular formula C8H6ClNO2 . It is also known as Rebamipide Impurity 1 .

Molecular Structure Analysis

The molecular structure of 4-chloro-N-formylbenzamide consists of 8 carbon atoms, 6 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms . The average mass is 183.592 Da and the monoisotopic mass is 183.008713 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-chloro-N-formylbenzamide include a density of 1.320±0.06 g/cm3, a melting point of 158-160 °C, and a pKa of 10.60±0.46 . It also has a molar mass of 183.59 .科学研究应用

合成和结构分析

4-氯-N-甲酰基苯甲酰胺衍生物已被合成并表征其结构、光谱性质和生物活性。例如,研究了 4-氯-N-(2-(2-硝基苯基)乙酰氧基)-N-苯基苯甲酰胺的合成和晶体结构,根据电化学测量和密度泛函理论 (DFT) 计算突出了其抗肿瘤活性。该化合物在几种癌细胞系中表现出比亚罗酰亚胺异羟肟酸 (SAHA) 稍好的抑制作用,表明其作为治疗剂的潜力 (He 等人,2014 年).

化学功能化

氯苯甲醛的功能化,包括类似于 4-氯-N-甲酰基苯甲酰胺的衍生物,涉及邻位锂化策略。这种方法能够制备具有在化学和制药等各个领域潜在应用的复杂分子 (Aksjonova 等人,2012 年).

抗惊厥剂和药理学评估

4-氯-N-甲酰基苯甲酰胺的衍生物已被设计、合成并评估其抗惊厥活性。该类化合物在测试中显示出显着的抗惊厥作用,表明其有潜力开发成针对苯二氮卓受体的 novel 治疗剂 (Faizi 等人,2017 年).

分子设计和药物发现

已探索包括与 4-氯-N-甲酰基苯甲酰胺在结构上相关的分子的尼克酰胺衍生物的构效关系,以开发新的潜在抗癌剂。这项研究强调了分子设计在识别对各种癌细胞系具有增强细胞毒性的化合物中的重要性,突出了此类衍生物在药物发现中的作用 (Tang 等人,2017 年).

生物传感器开发

关于将 4-氯-N-甲酰基苯甲酰胺衍生物掺入修饰电极中用于离子电位测定的研究证明了这些化合物在敏感生物传感器开发中的应用。这项研究通过改进各种物质的检测方法,为分析化学领域做出了贡献 (Mohamed 等人,2020 年).

作用机制

Target of Action

4-Chloro-N-formylbenzamide, also known as Rebamipide Impurity 2, is an impurity of Rebamipide . Rebamipide is a gastroprotective drug developed for the treatment of peptic ulcer disease . The primary targets of Rebamipide are the gastric mucosal lining, prostaglandin E2 in the gastric mucosa, and free radicals .

Mode of Action

Rebamipide’s mechanisms of action are different from anti-secretory drugs . It works by enhancing mucosal defense, scavenging free radicals, and temporarily activating genes encoding cyclooxygenase-2 . Major properties of rebamipide include stimulation of prostaglandin and mucus glycoprotein synthesis, inhibition of reactive oxygen species, inflammatory cytokines and chemokines, and inhibition of neutrophils activation .

Biochemical Pathways

Rebamipide affects several biochemical pathways. It stimulates the synthesis of prostaglandin and mucus glycoprotein, which are crucial for the protection and healing of the gastric mucosa . It also inhibits the production of reactive oxygen species and inflammatory cytokines and chemokines, thereby reducing inflammation and oxidative stress .

Pharmacokinetics

Rebamipide, the parent compound, is used in combination with other therapies such as proton pump inhibitors to treat gastritis and protect the gastric mucosa . More research is needed to understand the ADME properties of 4-Chloro-N-formylbenzamide and their impact on bioavailability.

Result of Action

The result of Rebamipide’s action is the acceleration and improvement of ulcer healing and reduction of ulcer recurrence rate . It achieves this by enhancing the protective gastric mucosal lining, increasing the concentration of prostaglandin E2 in the gastric mucosa, and reducing free radical production .

属性

IUPAC Name |

4-chloro-N-formylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO2/c9-7-3-1-6(2-4-7)8(12)10-5-11/h1-5H,(H,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAXGLJCRHCRDDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chloro-6-[3-(morpholin-4-yl)propyl]quinazoline](/img/structure/B3333085.png)

![5-(2-diethylaminoethyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B3333126.png)

![2,2-Dimethyl-7-nitro-2H-benzo[B][1,4]thiazin-3(4H)-one](/img/structure/B3333143.png)

![7-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B3333180.png)